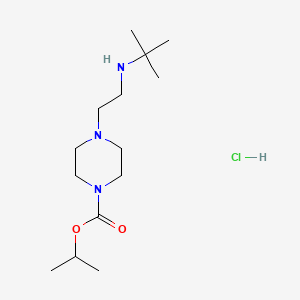
1-Piperazinecarboxylic acid, 4-(2-(tert-butylamino)ethyl)-, isopropyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinecarboxylic acid, 4-(2-(tert-butylamino)ethyl)-, isopropyl ester, hydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are a class of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is known for its potential therapeutic properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(tert-butylamino)ethyl)-, isopropyl ester, hydrochloride typically involves the reaction of piperazine with tert-butylamine and isopropyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature is maintained at a moderate level to optimize yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is carefully monitored to maintain the purity and quality of the final product. Industrial production methods may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxylic acid, 4-(2-(tert-butylamino)ethyl)-, isopropyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Piperazinecarboxylic acid, 4-(2-(tert-butylamino)ethyl)-, isopropyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(tert-butylamino)ethyl)-, isopropyl ester, hydrochloride involves its interaction with specific molecular targets in biological systems. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context of its use. The compound’s effects are mediated through its binding to these molecular targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)piperazine (mCPP): Known for its psychoactive properties.
1-(3-trifluoromethylphenyl)piperazine (TFMPP): Often used in combination with other piperazines for its stimulant effects.
1-(2-pyrimidinyl)piperazine (1-PP): Used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
1-Piperazinecarboxylic acid, 4-(2-(tert-butylamino)ethyl)-, isopropyl ester, hydrochloride is unique due to its specific structural features and potential therapeutic applications. Unlike other piperazines, it has a tert-butylamino group and an isopropyl ester, which confer distinct chemical and biological properties.
Properties
CAS No. |
24311-79-3 |
|---|---|
Molecular Formula |
C14H30ClN3O2 |
Molecular Weight |
307.86 g/mol |
IUPAC Name |
propan-2-yl 4-[2-(tert-butylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H29N3O2.ClH/c1-12(2)19-13(18)17-10-8-16(9-11-17)7-6-15-14(3,4)5;/h12,15H,6-11H2,1-5H3;1H |
InChI Key |
KWCGISWGROXWNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N1CCN(CC1)CCNC(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3S,4R,6S,8S,9R,10R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadec-14-ene-3,4,6,9,16-pentol](/img/structure/B14686438.png)




![2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid](/img/structure/B14686481.png)



![[2-(2-Phenylethyl)phenyl]acetonitrile](/img/structure/B14686494.png)
